molecular formula C16H18O4 B1202788 3,3',4,4'-Tetramethoxybiphenyl CAS No. 2026-27-9

3,3',4,4'-Tetramethoxybiphenyl

Cat. No.: B1202788
CAS No.: 2026-27-9
M. Wt: 274.31 g/mol
InChI Key: ZADYUYOJVLZYAQ-UHFFFAOYSA-N
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Description

3,3’,4,4’-Tetramethoxybiphenyl is an organic compound with the molecular formula C16H18O4 It is a derivative of biphenyl, where four methoxy groups are attached to the biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’,4,4’-Tetramethoxybiphenyl can be synthesized through several methods. One common approach involves the methylation of 3,3’,4,4’-tetrahydroxybiphenyl using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of 3,3’,4,4’-Tetramethoxybiphenyl may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 3,3’,4,4’-Tetramethoxybiphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form polycyclic quinones.

    Reduction: It can be reduced to form corresponding hydroxy derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Chloranil in 70% aqueous sulfuric acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Various nucleophiles in the presence of a base.

Major Products:

    Oxidation: Hexamethoxydibenzoquinone.

    Reduction: Hydroxy derivatives of biphenyl.

    Substitution: Biphenyl derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

3,3’,4,4’-Tetramethoxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’,4,4’-Tetramethoxybiphenyl exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,3’,4,4’-Tetramethoxybiphenyl is unique due to its specific arrangement of methoxy groups, which influence its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-17-13-7-5-11(9-15(13)19-3)12-6-8-14(18-2)16(10-12)20-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADYUYOJVLZYAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295826
Record name 3,3',4,4'-tetramethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2026-27-9
Record name NSC105649
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3',4,4'-tetramethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,4'-TETRAMETHOXYBIPHENYL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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